

Spectroscopic Profile of 5-(4-Bromophenyl)cyclohexane-1,3-dione: A Technical Guide

Author: BenchChem Technical Support Team. **Date:** January 2026

Compound of Interest

Compound Name: 5-(4-Bromophenyl)cyclohexane-1,3-dione

Cat. No.: B1287982

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

Introduction

5-(4-Bromophenyl)cyclohexane-1,3-dione is a synthetic organic compound with potential applications in medicinal chemistry and materials science. As a derivative of cyclohexane-1,3-dione, it possesses a scaffold of interest for the development of novel therapeutic agents and functional materials. Accurate characterization of its molecular structure is paramount for its application and further development. This technical guide provides a comprehensive overview of the expected spectroscopic data for **5-(4-Bromophenyl)cyclohexane-1,3-dione**, including Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data. The information presented herein is based on established spectroscopic principles and predicted data, serving as a valuable resource for researchers in the field.

Chemical Structure and Properties

Property	Value
IUPAC Name	5-(4-bromophenyl)cyclohexane-1,3-dione
CAS Number	239132-48-0
Molecular Formula	C ₁₂ H ₁₁ BrO ₂
Molecular Weight	267.12 g/mol
Appearance	Expected to be a solid

Predicted Spectroscopic Data

Due to the limited availability of experimentally derived spectra in public databases, the following data are predicted based on the chemical structure of **5-(4-Bromophenyl)cyclohexane-1,3-dione** and typical values for its constituent functional groups.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR (Proton NMR) Predicted Data (500 MHz, CDCl₃)

Chemical Shift (δ , ppm)	Multiplicity	Integration	Assignment
~ 7.50	Doublet	2H	Ar-H (ortho to Br)
~ 7.20	Doublet	2H	Ar-H (meta to Br)
~ 3.50	Multiplet	1H	CH (C5)
~ 2.80 - 2.60	Multiplet	4H	CH ₂ (C4, C6)
~ 2.50	Singlet (broad)	2H	CH ₂ (C2)

¹³C NMR (Carbon-13) Predicted Data (125 MHz, CDCl₃)

Chemical Shift (δ , ppm)	Assignment
~ 205	C=O (C1, C3)
~ 140	Ar-C (C-Br)
~ 132	Ar-CH (meta to Br)
~ 129	Ar-CH (ortho to Br)
~ 122	Ar-C (ipso)
~ 48	CH ₂ (C2)
~ 45	CH ₂ (C4, C6)
~ 40	CH (C5)

Infrared (IR) Spectroscopy

The IR spectrum is expected to show characteristic absorption bands for the functional groups present in the molecule.

Wavenumber (cm ⁻¹)	Intensity	Assignment
~ 3100-3000	Medium	Aromatic C-H stretch
~ 2960-2850	Medium	Aliphatic C-H stretch
~ 1730-1700	Strong	C=O stretch (β -diketone)
~ 1600-1450	Medium-Strong	Aromatic C=C stretch
~ 1100-1000	Strong	C-Br stretch

Mass Spectrometry (MS)

The electron ionization mass spectrum is predicted to show the molecular ion peak and characteristic fragmentation patterns. Due to the presence of bromine, isotopic peaks for bromine-containing fragments ([M]⁺ and [M+2]⁺ in a ~1:1 ratio) are expected.

m/z	Interpretation
266/268	$[M]^+$, Molecular ion
185	$[M - Br]^+$
157	$[C_6H_4Br]^+$
111	$[C_6H_7O_2]^+$

Experimental Protocols

The following are detailed methodologies for the key experiments that would be used to acquire the spectroscopic data for **5-(4-Bromophenyl)cyclohexane-1,3-dione**.

NMR Spectroscopy

Sample Preparation:

- Weigh approximately 5-10 mg of **5-(4-Bromophenyl)cyclohexane-1,3-dione**.
- Dissolve the sample in approximately 0.7 mL of deuterated chloroform ($CDCl_3$) containing 0.03% (v/v) tetramethylsilane (TMS) as an internal standard.
- Transfer the solution to a 5 mm NMR tube.

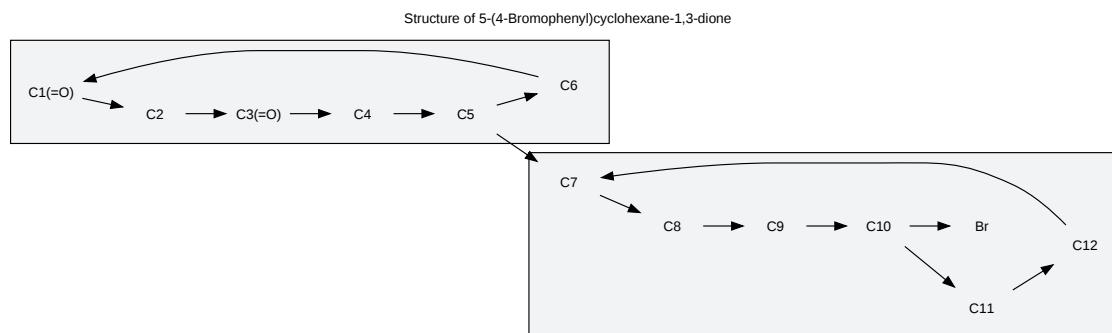
Data Acquisition (1H and ^{13}C NMR):

- Instrument: 500 MHz NMR Spectrometer
- Solvent: $CDCl_3$
- Temperature: 298 K
- 1H NMR Parameters:
 - Pulse sequence: zg30
 - Number of scans: 16

- Relaxation delay: 1.0 s
- Acquisition time: 3.28 s
- Spectral width: 20 ppm
- ^{13}C NMR Parameters:
 - Pulse sequence: zgpg30
 - Number of scans: 1024
 - Relaxation delay: 2.0 s
 - Spectral width: 240 ppm

Infrared (IR) Spectroscopy (Attenuated Total Reflectance - ATR)

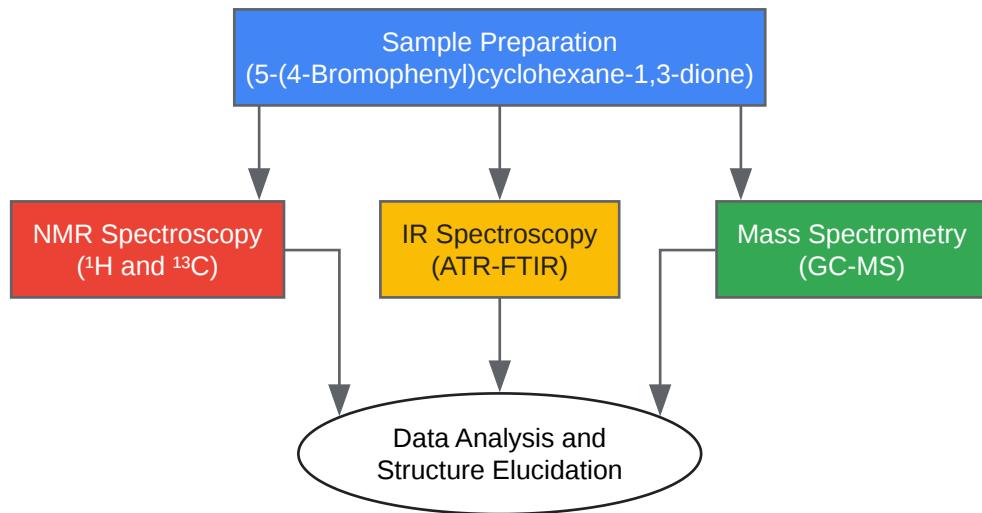
- Ensure the ATR crystal is clean by wiping it with isopropanol.
- Record a background spectrum of the empty ATR crystal.
- Place a small amount of the solid **5-(4-Bromophenyl)cyclohexane-1,3-dione** sample onto the ATR crystal.
- Apply pressure using the anvil to ensure good contact between the sample and the crystal.
- Acquire the IR spectrum over a range of 4000-400 cm^{-1} .
- Clean the ATR crystal with an appropriate solvent after the measurement.


Mass Spectrometry (Electron Ionization - EI)

- Instrument: Gas Chromatograph-Mass Spectrometer (GC-MS)
- Ionization Mode: Electron Ionization (EI)
- Ionization Energy: 70 eV

- Mass Analyzer: Quadrupole
- GC Conditions (for sample introduction):
 - Column: HP-5MS (30 m x 0.25 mm, 0.25 μ m film thickness)
 - Inlet Temperature: 250 °C
 - Oven Program: Start at 100 °C, hold for 1 min, then ramp to 280 °C at 15 °C/min, and hold for 5 min.
 - Carrier Gas: Helium at a constant flow of 1 mL/min.

Visualizations


The following diagrams illustrate the molecular structure and a general workflow for spectroscopic analysis.

[Click to download full resolution via product page](#)

Caption: Molecular structure of **5-(4-Bromophenyl)cyclohexane-1,3-dione**.

General Workflow for Spectroscopic Analysis

[Click to download full resolution via product page](#)

- To cite this document: BenchChem. [Spectroscopic Profile of 5-(4-Bromophenyl)cyclohexane-1,3-dione: A Technical Guide]. BenchChem, [2026]. [Online PDF]. Available at: <https://www.benchchem.com/product/b1287982#spectroscopic-data-nmr-ir-ms-of-5-4-bromophenyl-cyclohexane-1-3-dione>

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com